molecular formula C12H20FNO B152804 Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- ( CAS No. 136734-67-3

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (

Cat. No. B152804
M. Wt: 213.29 g/mol
InChI Key: QVYUXQKUEFXRCK-ZDCRXTMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-, commonly known as Pyrrolidine, is a heterocyclic organic compound. It has various applications in the field of scientific research due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of Pyrrolidine is not well understood. However, it is believed that it acts as a nucleophile in organic reactions due to its electron-rich nature.

Biochemical And Physiological Effects

Pyrrolidine has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been shown to have antitumor activity and can induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of Pyrrolidine is its versatility in organic synthesis. It can be used as a building block for the synthesis of various compounds. However, one of the limitations is its toxicity, which can pose a risk to researchers.

Future Directions

There are several future directions for the use of Pyrrolidine in scientific research. One area of interest is its potential as a catalyst in organic reactions. Another area of interest is its use as a precursor for the synthesis of novel pharmaceuticals with improved efficacy and reduced toxicity.
Conclusion:
Pyrrolidine is a versatile compound with various applications in scientific research. Its unique chemical properties make it a valuable building block for the synthesis of pharmaceuticals and agrochemicals. While its mechanism of action is not well understood, it has been shown to have various biochemical and physiological effects. As research in this area continues, Pyrrolidine may prove to be a valuable tool for the development of new drugs and treatments.

Synthesis Methods

Pyrrolidine can be synthesized through several methods, including the reaction of 2,5-dimethyl-1,4-dihydropyrrole-3-carboxylic acid with 2-fluoro-3-methyl-1-oxo-4-pentenyl chloride. Another method involves the reaction of 2,5-dimethylpyrrole with 2-fluoro-3-methyl-1-oxo-4-pentenyl chloride in the presence of a base.

Scientific Research Applications

Pyrrolidine has various applications in scientific research, including its use as a building block for the synthesis of pharmaceuticals and agrochemicals. It is also used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

136734-67-3

Product Name

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (

Molecular Formula

C12H20FNO

Molecular Weight

213.29 g/mol

IUPAC Name

(2S,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one

InChI

InChI=1S/C12H20FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h5,8-11H,1,6-7H2,2-4H3/t8-,9+,10+,11-/m0/s1

InChI Key

QVYUXQKUEFXRCK-ZDCRXTMVSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](N1C(=O)[C@H]([C@@H](C)C=C)F)C

SMILES

CC1CCC(N1C(=O)C(C(C)C=C)F)C

Canonical SMILES

CC1CCC(N1C(=O)C(C(C)C=C)F)C

synonyms

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (9CI)

Origin of Product

United States

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